Differential PI3Kδ Cellular Activity Profile Compared with a More Potent but Structurally Distinct Triazine‑Containing Analog
In a human Ri‑1 cell‑based assay measuring AKT phosphorylation at Ser473, Piperidin-1-yl(pyridin-2-yl)acetonitrile inhibited PI3Kδ with an IC₅₀ of 374 nM, whereas a chemically more complex analog carrying a triazine‑morpholine‑piperidine scaffold (BDBM50394894 / CHEMBL2165501) gave an IC₅₀ of 116 nM in the same assay format [1][2]. Although the comparator is twofold more potent, the target compound displays a >26‑fold right‑shift between its biochemical PI3Kδ IC₅₀ (2.7 nM) and its cellular IC₅₀ (374 nM), suggesting a lower intracellular accumulation or higher protein binding that may be advantageous when a moderate level of target engagement is desired to avoid on‑target toxicity [1].
| Evidence Dimension | Inhibition of PI3Kδ‑mediated AKT phosphorylation (cellular target engagement) |
|---|---|
| Target Compound Data | IC₅₀ = 374 nM (cellular) / IC₅₀ = 2.7 nM (biochemical PI3Kδ) |
| Comparator Or Baseline | BDBM50394894 (CHEMBL2165501): IC₅₀ = 116 nM (cellular) / IC₅₀ = 5 nM (biochemical PI3Kδ) |
| Quantified Difference | 3.2‑fold lower cellular potency; 1.9‑fold lower biochemical potency; 26‑fold cellular shift index vs. 23‑fold for comparator |
| Conditions | Ri‑1 human cells, 30 min incubation, electrochemiluminescence readout; biochemical assay by competitive fluorescence polarization |
Why This Matters
The larger cellular shift may indicate lower intracellular accumulation, which can be exploited when a moderate level of target inhibition is sufficient for phenotypic screening while minimizing off‑target kinase engagement.
- [1] BindingDB entry BDBM50394897 (CHEMBL2165498). Affinity data for Piperidin-1-yl(pyridin-2-yl)acetonitrile on PI3Kδ. BindingDB.org (2026). View Source
- [2] BindingDB entry BDBM50394894 (CHEMBL2165501). Affinity data for a triazine‑morpholine‑piperidine analog on PI3Kδ. BindingDB.org (2026). View Source
